molecular formula C15H10BrClN2O B2889332 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone CAS No. 29020-48-2

1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone

Cat. No.: B2889332
CAS No.: 29020-48-2
M. Wt: 349.61
InChI Key: JQPOTJSUEANJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone is a benzimidazole-derived compound featuring a 4-bromophenyl group at the ethanone position and a 2-chloro substitution on the benzimidazole ring. This structure combines halogenated aromatic systems with a ketone linker, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(2-chlorobenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c16-11-7-5-10(6-8-11)14(20)9-19-13-4-2-1-3-12(13)18-15(19)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPOTJSUEANJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a bromophenyl group and a chloro-substituted benzimidazole moiety, which contribute to its reactivity and interactions with biological targets.

  • Molecular Formula : C15_{15}H10_{10}BrClN2_2O
  • Molecular Weight : 349.61 g/mol
  • IUPAC Name : 1-(4-bromophenyl)-2-(2-chlorobenzimidazol-1-yl)ethanone

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against acetylcholinesterase (AChE). AChE is crucial for neurotransmission as it hydrolyzes acetylcholine, and its inhibition can lead to increased acetylcholine levels, potentially resulting in neurotoxic effects. The compound has been shown to form covalent bonds at the active site of AChE, leading to irreversible inhibition, which suggests its potential as a therapeutic agent for neurological disorders .

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives, including this compound. The compound's structural features may enhance its ability to inhibit cancer cell proliferation. For instance, derivatives of benzimidazole have demonstrated activity against various cancer cell lines, such as HepG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells .

Antimicrobial Effects

The compound's antimicrobial properties have also been investigated. Benzimidazole derivatives are known for their antibacterial and antifungal activities. The presence of halogen substituents (bromine and chlorine) is believed to enhance these effects, making it a promising candidate for further research in antimicrobial drug development .

Induction of Oxidative Stress

Research suggests that this compound may induce oxidative stress in cells. This induction leads to the production of reactive oxygen species (ROS), which can cause cellular damage. Such mechanisms are critical in understanding the compound's overall biological impact and potential therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
1-(3-Bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanoneSimilar bromophenyl and chloro-benzimidazole structureDifferent position of bromine may affect reactivity
2-(4-Bromophenyl)-3-(2-chloroethyl)benzimidazoleContains an ethyl group instead of an ethanoneMay exhibit different biological activities
3-(4-Bromophenyl)-5-chloro-pyrazolePyrazole instead of benzimidazolePotentially different pharmacological profiles

Case Studies and Research Findings

Research has highlighted the significance of this compound in various studies:

  • Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibits AChE with a notable binding affinity, suggesting its potential role in treating conditions like Alzheimer's disease .
  • Anticancer Screening : In vitro assays conducted on cancer cell lines showed that this compound exhibits cytotoxic effects, with significant inhibition rates observed at various concentrations .
  • Oxidative Stress Induction : Experimental data indicated that exposure to this compound leads to increased ROS levels in human cell lines, implicating it in oxidative stress-related pathways .

Scientific Research Applications

1-(4-Bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone is an organic compound with the molecular formula C15H10BrClN2OC_{15}H_{10}BrClN_2O. It features a bromophenyl group and a chloro-substituted benzimidazole moiety, making it a structure of interest in medicinal chemistry because of its potential biological activities. The presence of bromine and chlorine enhances its reactivity, allowing for various chemical transformations and interactions with biological targets.

Applications

This compound has several applications, especially in enzyme inhibition.

Enzyme Inhibition

Research shows that this compound interacts with enzymes, including acetylcholinesterase, which plays a critical role in neurotransmission by hydrolyzing acetylcholine. Inhibition of this enzyme can increase acetylcholine levels, affecting synaptic transmission and potentially leading to neurotoxic effects. Studies also indicate that this compound may induce oxidative stress in cells, resulting in the production of reactive oxygen species and subsequent cellular damage.

Its interaction with acetylcholinesterase reveals that it forms covalent bonds at the enzyme's active site, leading to irreversible inhibition. This mechanism highlights its potential for development into therapeutic agents targeting neurological disorders.

Structural Analogues

Several compounds share structural similarities with this compound. These compounds illustrate variations in substitution patterns and functional groups that can influence their chemical reactivity and biological activity. The unique combination of a bromophenyl group with a chloro-substituted benzimidazole makes this compound particularly interesting for further research and application development.

Data Table of Structurally Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(3-Bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanoneSimilar bromophenyl and chloro-benzimidazole structureDifferent position of bromine may affect reactivity
2-(4-Bromophenyl)-3-(2-chloroethyl)benzimidazoleContains an ethyl group instead of an ethanoneMay exhibit different biological activities
3-(4-Bromophenyl)-5-chloro-pyrazolePyrazole instead of benzimidazolePotentially different pharmacological profiles

Comparison with Similar Compounds

2-(2-Benzoyl-1H-Benzimidazol-1-yl)-1-(4-Chlorophenyl)Ethanone

  • Molecular Formula : C₂₂H₁₅ClN₂O₂ (vs. C₁₅H₁₀BrClN₂O for the target compound).
  • Key Differences : Replaces the 2-chloro group with a benzoyl moiety and substitutes bromine with chlorine on the phenyl ring.
  • 353.61 g/mol) and alters electronic effects .

2-(2-Chloro-1H-Benzimidazol-1-yl)-1-Phenylethanone

  • Molecular Formula : C₁₅H₁₁ClN₂O.
  • Key Differences : Lacks the 4-bromo substitution on the phenyl ring.
  • Implications: The absence of bromine decreases lipophilicity (predicted LogP ~3.5 vs.

1-(4-Bromophenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethanone

  • Key Differences : Replaces the benzimidazole with a pyrazole ring and introduces methyl groups.

Antimicrobial Activity

  • Piperazine Derivatives: Compounds like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone exhibit broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL). The target compound’s lack of a piperazine group may limit similar efficacy .

Antiproliferative Activity

  • 4-Substituted Phenylsulfonyl Piperazines: Derivatives such as 2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (melting point 154–156°C) demonstrate cytotoxicity against PC-3 cells. The target compound’s simpler structure may lack this specificity but could offer synthetic versatility .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Melting Point (°C)
Target Compound 353.61 ~4.8 Not reported
2-(2-Benzoyl-1H-Benzimidazol-1-yl)-... 374.82 ~4.8 Not reported
Piperazine Derivative (7j) ~550 (estimated) ~5.2 154–156
1-(4-Bromophenyl)-2-(3,5-Dimethyl-... 340.18 ~3.9 Not reported

Note: LogP values estimated using fragment-based methods.

Q & A

Basic: What are the standard synthetic routes for 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Condensation : Reacting 1H-benzimidazole derivatives with acetyl chloride under reflux (e.g., 80°C for 2 hours in anhydrous conditions) to form the ethanone backbone .

Substitution : Introducing the 4-bromophenyl group via nucleophilic aromatic substitution (e.g., using NaH as a base in DMF at 60°C) .

Halogenation : Chlorination at the benzimidazole C2 position using POCl₃ or SOCl₂ under controlled conditions .
Purification often involves recrystallization from methanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.8 ppm, benzimidazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (expected m/z ~389.0 for [M+H]⁺) .
  • X-ray Crystallography : For unambiguous structural confirmation (e.g., monoclinic crystal system with P21/c space group) .

Basic: How is the compound screened for biological activity in preliminary studies?

Initial bioassays focus on:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., MIC values reported for related benzimidazoles range from 8–32 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to cisplatin as a control) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ for EGFR inhibition ~5–10 µM) .

Advanced: How can synthetic yields be optimized for scale-up research?

Strategies include:

  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes (e.g., 100°C, 300 W, 15 minutes) while maintaining >85% yield .
  • Catalytic Systems : Using Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to improve halogenated intermediate efficiency .
  • Solvent Optimization : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce purification complexity .

Advanced: What mechanistic insights explain contradictory solubility-bioactivity data?

Conflicting data may arise from:

  • Solvent Effects : Poor aqueous solubility (logP ~3.5) can reduce bioavailability, masking intrinsic activity. Use DMSO stocks ≤0.1% to avoid cytotoxicity .
  • Metabolic Instability : Rapid hepatic clearance (t₁/₂ <30 minutes in microsomal assays) may necessitate prodrug modifications .
  • Off-Target Binding : SPR or ITC studies can identify nonspecific interactions (e.g., serum protein binding >90%) .

Advanced: How can computational modeling guide SAR studies?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding to targets like PARP-1 (binding energy ≤-8.5 kcal/mol) .
  • QSAR Models : Hammett constants (σ⁺) for substituents correlate with antimicrobial activity (R² >0.85) .
  • MD Simulations : Analyze stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .

Advanced: What strategies resolve crystallographic disorder in structural studies?

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) for higher resolution (<0.8 Å) .
  • TWINABS Correction : For twinned crystals, refine data with Hooft y parameters .
  • Disordered Solvent Masking : Use OLEX2 or SHELXL to model partial occupancy molecules .

Advanced: How to validate reaction intermediates in complex syntheses?

  • In-Situ IR Monitoring : Track carbonyl stretching (1700–1750 cm⁻¹) during benzimidazole acylation .
  • LC-MS/MS : Detect transient intermediates (e.g., hydrazone derivatives) with Q-TOF instruments .
  • Isolation via TLC : Use preparative TLC (silica GF₂₅₄, CH₂Cl₂/MeOH 9:1) to isolate and characterize unstable species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.